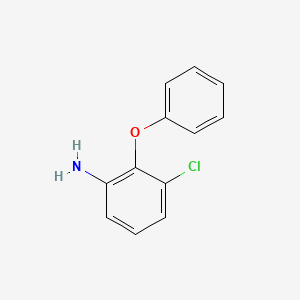
Thiomorpholin-3-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiomorpholin-3-ylmethanol is a chemical compound with the molecular formula C5H11NOS and a molecular weight of 133.21200 . It is also known by several synonyms such as Perhydro-1,4-thiazin-3-yl-methanol, 3-Hydroxymethyltetrahydro-1,4-thiazine, and 3-Hydroxymethyl-thio-morpholin .
Molecular Structure Analysis
The molecular structure of Thiomorpholin-3-ylmethanol can be analyzed using various techniques. For instance, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Wissenschaftliche Forschungsanwendungen
1. Medicinal Chemistry Building Blocks
Thiomorpholin-3-ylmethanol and its derivatives are important in medicinal chemistry research. Some analogues containing these moieties have entered human clinical trials, and bridged bicyclic thiomorpholines have shown interesting biological profiles. These compounds are synthesized from inexpensive materials and are seen as valuable building blocks in medicinal chemistry (Walker & Rogier, 2013).
2. Antimicrobial Activity
Thiomorpholin-3-ylmethanol derivatives have been synthesized and tested for antimicrobial activity. These derivatives, including 4-thiomorpholin-4ylbenzohydrazide, show potential as bioactive molecules with antimicrobial properties. This research emphasizes the development of potent, less toxic, and easily available bioactive molecules (Kardile & Kalyane, 2010).
3. Corrosion Inhibition
Compounds like thiomorpholin-4-ylmethyl-phosphonic acid (TMPA) have been synthesized and studied for their effectiveness in corrosion inhibition. They demonstrate significant inhibition efficiencies and offer a promising avenue for protecting materials against corrosion, particularly in aggressive media (Amar et al., 2006).
4. Catalytic Applications
Thiomorpholine derivatives have been applied in asymmetric epoxidation of aldehydes. Chiral nonracemic thiomorpholines synthesized from limonene or achiral alkenes have been used as catalysts in these reactions, achieving high yields and enantioselectivities. These findings highlight the potential of thiomorpholines in catalytic processes (Hansch et al., 2008).
5. Synthetic Schemes and Bioactivity
Thiomorpholine and its analogues have been synthesized through various synthetic schemes and have shown a range of biological activities. They act as bioactives against different molecular targets and have been crucial in the drug discovery process (Asirvatham, Thakor, & Jain, 2021).
6. Solid Phase Synthesis
Thiomorpholin-3-ones, closely related to thiomorpholin-3-ylmethanol, have been synthesized using a novel solid phase approach, which allows for efficient and high-purity production. This method involves intramolecular alkylation of sulfides followed by elimination from the generated sulfonium salts (Saruta & Ogiku, 2008).
Eigenschaften
IUPAC Name |
thiomorpholin-3-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFNPNPWOIRFCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545332 |
Source


|
| Record name | (Thiomorpholin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholin-3-ylmethanol | |
CAS RN |
58729-32-1 |
Source


|
| Record name | (Thiomorpholin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thiomorpholin-3-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B1282412.png)
![8-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B1282416.png)
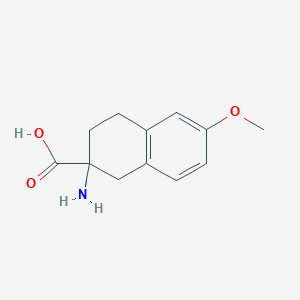
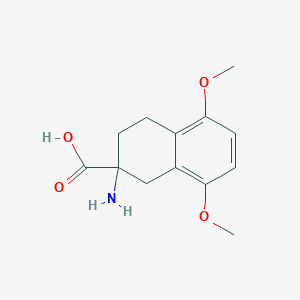
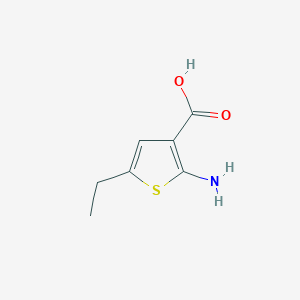
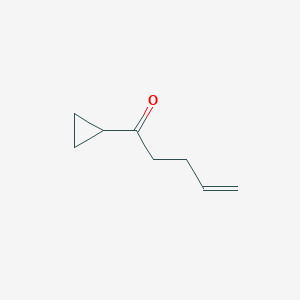
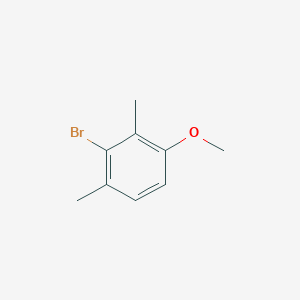
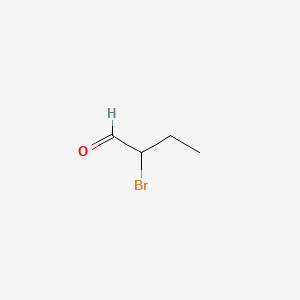

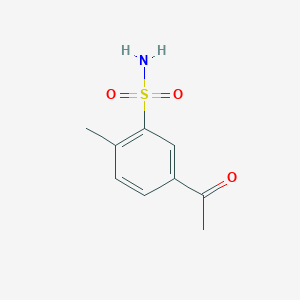
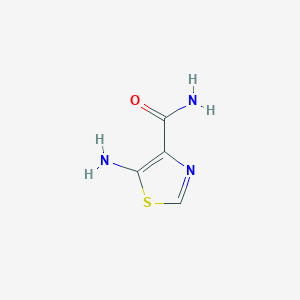
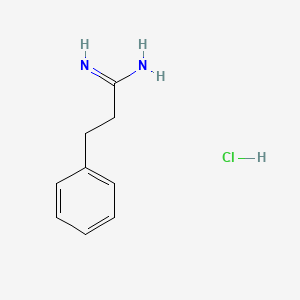
![2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B1282447.png)
